![molecular formula C17H26N2O3S B4965873 N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4965873.png)
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide, also known as N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)aniline (PSB-1115), is a synthetic compound that belongs to the class of sulfonylurea compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. The compound has shown promising results in preclinical studies and is currently being investigated for its pharmacological properties and mechanism of action.
Mécanisme D'action
The mechanism of action of N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide is not fully understood. However, it is believed to act as a sulfonylurea compound, which stimulates insulin secretion by binding to the sulfonylurea receptor on pancreatic beta cells. It may also act on other receptors and signaling pathways involved in glucose metabolism and appetite regulation.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In animal models, it has been shown to stimulate insulin secretion, improve glucose tolerance, and reduce food intake and body weight. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments include its potential therapeutic applications in various diseases, as well as its well-established synthesis method and pharmacological properties. However, limitations include the need for further investigation into its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide. These include investigating its potential therapeutic applications in diabetes, obesity, and cancer, as well as its mechanism of action and potential side effects. Other future directions include exploring its potential applications in other diseases and developing new analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide involves the reaction of 3-chloroaniline with piperidine and sodium sulfite to form 3-(1-piperidinylsulfonyl)aniline. This intermediate is then reacted with 1-ethylpropylamine and acetic anhydride to yield N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide.
Applications De Recherche Scientifique
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, the compound has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. It also has potential applications in the treatment of obesity, as it has been shown to reduce food intake and body weight in rodents. PSB-1115 has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-pentan-3-yl-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-15(4-2)18-17(20)14-9-8-10-16(13-14)23(21,22)19-11-6-5-7-12-19/h8-10,13,15H,3-7,11-12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIHMSVNNIGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentan-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.